molecular formula C18H16Cl2N4O2 B499900 1-(3,4-dichlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea CAS No. 313274-32-7

1-(3,4-dichlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea

Cat. No.: B499900
CAS No.: 313274-32-7
M. Wt: 391.2g/mol
InChI Key: ULYXUTSWRUHJJI-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dichlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea is a urea derivative featuring a pyrazol-4-yl core substituted with 1,5-dimethyl and 3-oxo-2-phenyl groups, linked to a 3,4-dichlorophenyl moiety via a urea bridge. Key properties include:

  • Molecular Formula: C₁₉H₁₆Cl₂N₄O₂
  • Molecular Weight: 391.26 g/mol (calculated)
  • Storage: Similar urea derivatives are stored at 2–8°C in dry conditions .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c1-11-16(17(25)24(23(11)2)13-6-4-3-5-7-13)22-18(26)21-12-8-9-14(19)15(20)10-12/h3-10H,1-2H3,(H2,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYXUTSWRUHJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution Reaction: The next step involves the substitution of the hydrogen atoms on the pyrazole ring with phenyl and methyl groups. This can be done using appropriate reagents and catalysts.

    Urea Formation: The final step involves the reaction of the substituted pyrazole with 3,4-dichloroaniline in the presence of a urea-forming reagent, such as phosgene or isocyanate, to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, appropriate solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of pyrazole compounds exhibit promising activity against various bacterial and fungal strains. For instance, the compound has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Antifungal Properties
Recent investigations have highlighted the antifungal potential of this compound. It has been noted that certain analogs demonstrate enhanced antifungal activity against pathogens such as Candida species and Aspergillus species. The structure-activity relationship (SAR) studies suggest that modifications to the dichlorophenyl moiety can significantly influence antifungal efficacy .

Anticancer Activity
Research has also explored the anticancer properties of this compound. In vitro studies show that it induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways and modulation of cell cycle regulators. These findings position the compound as a candidate for further development in cancer therapeutics .

Synthesis and Structural Characterization

Synthesis Methods
The synthesis of 1-(3,4-dichlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea typically involves multi-step organic reactions. Initial steps may include the formation of the pyrazole ring followed by the introduction of the dichlorophenyl group through electrophilic aromatic substitution. The final product is often purified using recrystallization techniques to obtain high purity suitable for biological testing .

Crystal Structure Analysis
The crystal structure of this compound has been elucidated using X-ray diffraction techniques. It reveals a complex arrangement where molecules form dimers through N-H···O hydrogen bonding interactions. The dihedral angles between the various rings in the structure indicate steric repulsion effects that influence molecular conformation . Such structural insights are crucial for understanding how modifications can affect biological activity.

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus.
Antifungal PropertiesShowed enhanced activity against Candida albicans with minimal cytotoxicity.
Anticancer ResearchInduced apoptosis in breast cancer cell lines via caspase pathway activation.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogs in the Urea/Thiourea Family

Several urea and thiourea derivatives share structural motifs with the target compound. Key examples include:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Yield (%) Key Differences Evidence ID
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g) R₁: 4-Cyanophenyl; R₂: 3,4-Cl₂Ph 306.0 81.9 Lacks pyrazole core; cyanophenyl substituent
1-(3-Chlorophenyl)-3-(pyrazol-4-yl)urea R₁: 3-ClPh; R₂: Pyrazol-4-yl 356.81 N/A Single Cl substituent on phenyl
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(3-(trifluoromethyl)phenyl)urea R₁: 3-CF₃Ph; R₂: Pyrazol-4-yl 419.38 N/A Trifluoromethyl substituent
Diuron-desdimethyl (1-(3,4-dichlorophenyl)urea) R₁: H; R₂: 3,4-Cl₂Ph 219.07 N/A Lacks pyrazole core; simpler urea

Key Observations :

  • The pyrazole moiety in the target compound enhances molecular complexity and may influence hydrogen bonding and bioactivity compared to simpler ureas like Diuron-desdimethyl .
  • Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring improve stability and binding affinity in some analogs .

Substituent Effects on Physicochemical Properties

  • Chlorine vs.
  • Thiourea vs. Urea : Thiourea derivatives (e.g., compound 16 in ) exhibit altered hydrogen-bonding capabilities due to sulfur’s lower electronegativity, which may reduce solubility but improve membrane permeability .

Crystallographic and Solid-State Properties

The crystal structure of 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide (a related acetamide derivative) reveals:

  • Space Group : P21/c with Z = 12 .
  • Hydrogen Bonding : Extensive intermolecular N–H···O and C–H···Cl interactions stabilize the lattice , a feature likely shared with the target urea compound.

Biological Activity

1-(3,4-Dichlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical properties:

  • Molecular Formula : C18H17ClN4O2
  • Molecular Weight : 356.806 g/mol
  • CAS Number : 5525-35-9

1. Antimicrobial Activity

Research indicates that compounds with a pyrazole structure exhibit notable antimicrobial properties. In studies involving various strains of bacteria and fungi, including Staphylococcus aureus and Escherichia coli, derivatives of pyrazolyl-ureas demonstrated moderate antibacterial and antifungal activities. The minimum inhibitory concentrations (MICs) were reported around 250 µg/mL for several related compounds .

2. Inhibition of Carbonic Anhydrase

The compound has been investigated as an inhibitor of human carbonic anhydrase II (hCA II), an enzyme crucial for various physiological processes. It was found that certain pyrazolyl-ureas can effectively bind to the zinc ion at the active site of hCA II, leading to inhibition. This property suggests potential applications in treating conditions like glaucoma and edema .

3. Anti-inflammatory Properties

Some studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds exhibiting p38 mitogen-activated protein kinase (MAPK) inhibition showed effectiveness in reducing TNFα production in lipopolysaccharide (LPS)-stimulated models. The most potent derivatives had IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The structural configuration of this compound plays a critical role in its biological activity. The presence of the dichlorophenyl group enhances lipophilicity and may improve binding affinity to target enzymes .

Table: Structure-Activity Relationship Insights

Compound StructureActivity TypeObserved IC50/MIC
Pyrazole-UreahCA II InhibitorLow nanomolar range
Pyrazole DerivativeAntibacterialMIC ~250 µg/mL
Pyrazole DerivativeAnti-inflammatoryIC50 ~18 nM

Case Study 1: Antimicrobial Evaluation

A study evaluated several pyrazolyl ureas against common pathogens. Results indicated that modifications to the urea group could enhance antibacterial efficacy. The most effective compound exhibited a significant reduction in bacterial growth compared to controls.

Case Study 2: Inhibition of Inflammatory Pathways

In vitro studies on THP-1 cells demonstrated that specific derivatives could effectively inhibit TNFα production, suggesting their potential as anti-inflammatory agents in chronic inflammatory diseases.

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